![molecular formula C18H14N4O2S B2712534 6-(4-methoxyphenyl)-N-(pyridin-4-yl)imidazo[2,1-b]thiazole-3-carboxamide CAS No. 1021218-24-5](/img/structure/B2712534.png)
6-(4-methoxyphenyl)-N-(pyridin-4-yl)imidazo[2,1-b]thiazole-3-carboxamide
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Overview
Description
6-(4-methoxyphenyl)-N-(pyridin-4-yl)imidazo[2,1-b]thiazole-3-carboxamide, also known as MI-2, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This molecule has been shown to have inhibitory effects on the MDM2-p53 interaction, which is a key regulator of the p53 tumor suppressor pathway.
Scientific Research Applications
- Imidazopyridine , the core scaffold of this compound, is recognized as a “drug prejudice” scaffold due to its versatility in medicinal chemistry . Researchers explore its potential as a lead compound for developing novel drugs targeting various diseases.
- The compound has been evaluated for its anticancer activity. Specifically, a library of 6-(pyridin-4-yl)imidazo[2,1-b][1,3]thiazole derivatives containing an isoxazole ring was synthesized and tested against human cancer cell lines .
- Aberrant expression of the phosphatidylinositol 3-kinase (PI3K) signaling pathway is associated with tumorigenesis and poor prognosis in cancer patients .
- Inspired by an Aurora kinase inhibitor, researchers designed novel 6-(imidazo[1,2-a]pyridin-6-yl)-quinazolin-4(3H)-one derivatives using bioisosterism and scaffold-hopping strategies .
- Beyond its medicinal applications, imidazopyridine derivatives are also relevant in material science due to their unique structural features .
Medicinal Chemistry and Drug Development
Cancer Research
PI3K Signaling Pathway Inhibition
Aurora Kinase Inhibition
Material Science and Structural Character
Functionalization Strategies
Mechanism of Action
Target of Action
Similar compounds have been found to target mycobacterium tuberculosis (mtb) in the search for new anti-mycobacterial agents .
Mode of Action
Similar compounds have been found to inhibit the growth of mycobacterium tuberculosis (mtb) by interacting with the pantothenate synthetase of mtb .
Biochemical Pathways
Similar compounds have been found to inhibit the phosphatidylinositol 3-kinase (pi3k) signalling pathway, which is often associated with tumourigenesis, progression, and poor prognosis .
Pharmacokinetics
Similar compounds have been designed and synthesized with in silico admet prediction .
Result of Action
Similar compounds have been found to show significant anti-proliferative activity, especially against non-small cell lung cancer a549 and h460, with ic50 values ranging from 002μM to 207μM .
Action Environment
The stability of similar compounds has been evaluated in various in vitro conditions .
properties
IUPAC Name |
6-(4-methoxyphenyl)-N-pyridin-4-ylimidazo[2,1-b][1,3]thiazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2S/c1-24-14-4-2-12(3-5-14)15-10-22-16(11-25-18(22)21-15)17(23)20-13-6-8-19-9-7-13/h2-11H,1H3,(H,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNGJNQAXJIYLIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)C(=O)NC4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-methoxyphenyl)-N-(pyridin-4-yl)imidazo[2,1-b]thiazole-3-carboxamide |
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